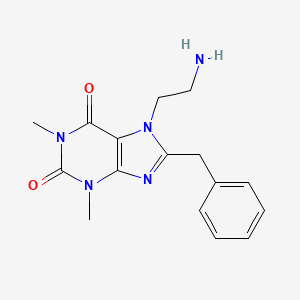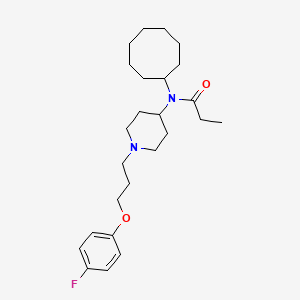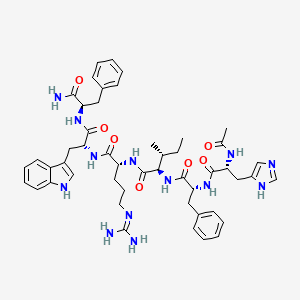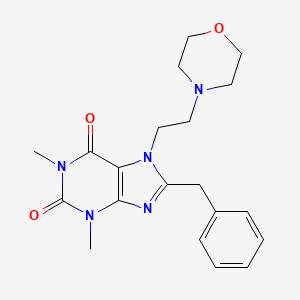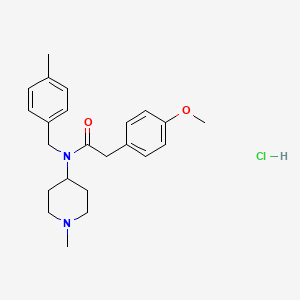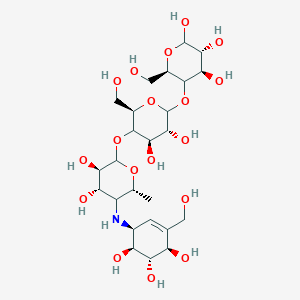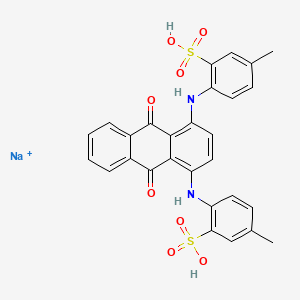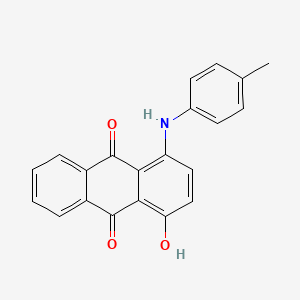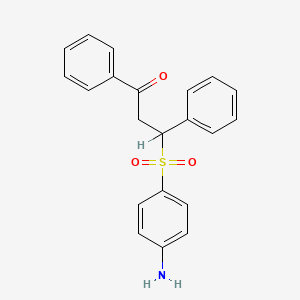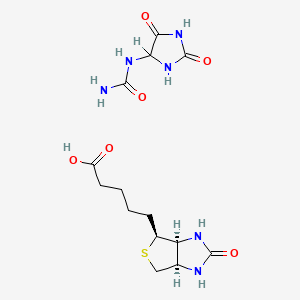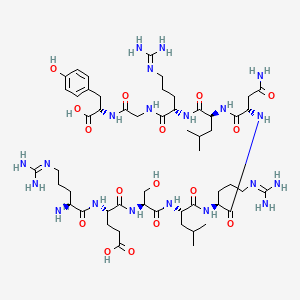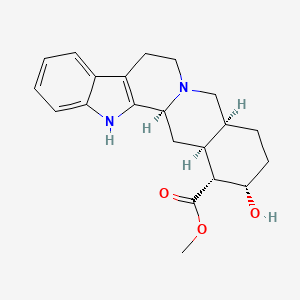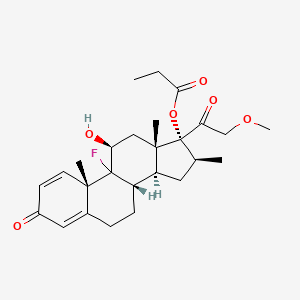
Unii-T01B0rce7T
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amelometasone is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Innovation in Educational Programs : Giordan et al. (2011) emphasize the importance of transforming educational programs to assist academic researchers in translating scientific research into practical innovations. They highlight the role of the National Collegiate Inventors and Innovators Alliance (NCIIA) in providing training and support to create businesses that are both viable and socially beneficial (Giordan et al., 2011).
Advances in Inorganic Nanoparticles : Cushing et al. (2004) discuss the synergism between scientific discovery and technological development, particularly in the electronics industry. Their research on inorganic nanoparticles underscores the evolution of materials science and its impact on various industries (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Working Environments for Large Scientific Applications : Şahin et al. (2009) explore the design of a collaborative distributed computing environment for large scientific applications, using the Unified Air Pollution Model (UNI-DEM) as an example. This research highlights the necessity of collaboration tools in geographically dispersed scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Time Budget Research in Social Sciences : Szalai (1966) led the Multinational Comparative Time Budget Research Project, which involved parallel surveys in various countries to understand social behaviors and patterns. This research exemplifies the integration of scientific methodology in social science research (Szalai, 1966).
Lab-scale Interventions in Technological Development : Schuurbiers and Fisher (2009) stress the importance of addressing social concerns in scientific research and technological developments. Their work suggests that ethical, legal, and social aspects should be integral to the research process, especially in emerging areas like genomics and nanotechnology (Schuurbiers & Fisher, 2009).
Dual-Band CMOS Front-End for Wireless Applications : Li, Quintal, and Kenneth (2004) demonstrate a dual-band front-end with two gain modes for wireless applications in the Industrial Scientific and Medical (ISM) and Unlicensed National Information Infrastructure (UNII) bands, contributing significantly to advancements in wireless communication technology (Li, Quintal, & Kenneth, 2004).
Surface Science Research in Actinides : Gouder (1998) focuses on the synthesis and surface spectroscopy studies of thin films of actinides, which are crucial in understanding the properties and applications of these materials in various scientific and technological domains (Gouder, 1998).
University Nanosat Program : Hunyadi et al. (2004) describe the University Nanosat Program (UNP), which is a collaborative effort involving students, government, and academia to develop nanosatellites. This program highlights the synergy between education, research, and practical application in aerospace technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Transformation of Scientific and Technical Achievements in Universities : Xian-guo (2004) discusses the role of universities in accelerating the transformation of scientific and technical achievements into practical applications. This research underscores the importance of universities in national economic construction and technological industrialization (Xian-guo, 2004).
Neuronal and Glial Intranuclear Inclusions in Brain Research : Hayashi et al. (1998) provide insights into the occurrence of ubiquitinated neuronal and glial intranuclear inclusions in various brain regions, contributing to the understanding of neurodegenerative diseases (Hayashi et al., 1998).
Eigenschaften
CAS-Nummer |
123013-22-9 |
|---|---|
Produktname |
Unii-T01B0rce7T |
Molekularformel |
C26H35FO6 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-methoxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H35FO6/c1-6-22(31)33-26(21(30)14-32-5)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
ZMYGOSBRLPSJNB-SOMXGXJRSA-N |
Isomerische SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amelometasone; TS-410; TS 410; TS410 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



